tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate is a synthetic organic compound with a complex structure It contains a tert-butyl group, a carbamate group, and a thiolane ring with a hydroxyl group and two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a diketone, while reduction of the oxo groups can yield a diol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for certain diseases .
Industry
In industry, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The thiolane ring and hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-hydroxycarbamate
- tert-butyl (3-hydroxypropyl)carbamate
- tert-butyl (piperidin-3-ylmethyl)carbamate
Uniqueness
tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate is unique due to the presence of the thiolane ring with both hydroxyl and oxo groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-1,1-dioxothiolan-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(13)4-5-17(14,15)7-10/h13H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVFPDKVAGJDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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